molecular formula C6H11BrF2 B13181634 3-(Bromomethyl)-2,2-difluoropentane

3-(Bromomethyl)-2,2-difluoropentane

Cat. No.: B13181634
M. Wt: 201.05 g/mol
InChI Key: IUVKSJICJKIAJL-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-2,2-difluoropentane is an organic compound characterized by the presence of a bromomethyl group attached to a pentane chain with two fluorine atoms at the second carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-2,2-difluoropentane typically involves the bromination of a suitable precursor. One common method is the bromination of 2,2-difluoropentane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out under reflux conditions in an inert solvent like carbon tetrachloride or dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-2,2-difluoropentane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Nucleophilic Substitution: Formation of alcohols, nitriles, or amines.

    Elimination: Formation of alkenes.

    Oxidation: Formation of alcohols or carboxylic acids.

    Reduction: Formation of alkanes.

Scientific Research Applications

3-(Bromomethyl)-2,2-difluoropentane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential use in modifying biological molecules or as a precursor in the synthesis of bioactive compounds.

    Medicine: Explored for its potential in drug development, particularly in the synthesis of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-2,2-difluoropentane involves its reactivity due to the presence of the bromomethyl group and the electron-withdrawing effects of the fluorine atoms. The bromomethyl group is highly reactive towards nucleophiles, making it a versatile intermediate in various chemical reactions. The fluorine atoms enhance the compound’s stability and influence its reactivity by inductive effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Chloromethyl)-2,2-difluoropentane
  • 3-(Iodomethyl)-2,2-difluoropentane
  • 2,2-Difluoropentane

Uniqueness

3-(Bromomethyl)-2,2-difluoropentane is unique due to the combination of the bromomethyl group and the difluorinated pentane chain. This combination imparts distinct reactivity and stability compared to its chlorinated or iodinated analogs. The presence of fluorine atoms also enhances the compound’s lipophilicity and metabolic stability, making it valuable in pharmaceutical and industrial applications .

Properties

Molecular Formula

C6H11BrF2

Molecular Weight

201.05 g/mol

IUPAC Name

3-(bromomethyl)-2,2-difluoropentane

InChI

InChI=1S/C6H11BrF2/c1-3-5(4-7)6(2,8)9/h5H,3-4H2,1-2H3

InChI Key

IUVKSJICJKIAJL-UHFFFAOYSA-N

Canonical SMILES

CCC(CBr)C(C)(F)F

Origin of Product

United States

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